N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid
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Overview
Description
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.4]heptane-5-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[24]heptane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.4]heptane-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting amine functionalities during peptide synthesis, preventing unwanted side reactions. The spirocyclic structure contributes to the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
- 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.4]heptane-5-carboxylic acid stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a versatile compound in synthetic chemistry. Additionally, the presence of the Fmoc group further distinguishes it from other similar compounds, providing specific advantages in peptide synthesis .
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-20(25)19-9-10-22(11-12-22)23(19)21(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |
InChI Key |
KPXOUSGUBMRJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)N(C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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